2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-2-32-19-14-12-18(13-15-19)26-24(28)17-27-16-23(25(29)21-10-6-7-11-22(21)27)33(30,31)20-8-4-3-5-9-20/h3-16H,2,17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYMXZNDZMHAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a member of the quinoline family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 356.4 g/mol. The structure features a quinoline moiety that is known for its diverse biological activities, particularly in inhibiting various enzymes and interacting with cellular pathways.
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Inhibition of Anti-Apoptotic Proteins :
The compound has been shown to inhibit Bcl-2 and Bcl-xL proteins, which are crucial for regulating apoptosis in cancer cells. By disrupting these anti-apoptotic signals, the compound promotes programmed cell death in malignant cells, thereby exhibiting potential as an anti-cancer agent . -
Acetylcholinesterase Inhibition :
Preliminary studies indicate that derivatives of quinoline compounds can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition may enhance cholinergic signaling, providing potential therapeutic benefits for cognitive disorders . -
Interaction with ATP-Binding Cassette Transporters :
The compound may also modulate ATP-binding cassette (ABC) transporters, which are implicated in drug resistance mechanisms in cancer therapy. This modulation can potentially increase the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
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Cancer Cell Line Studies :
In vitro studies have demonstrated that treatment with this compound leads to reduced viability in various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve both apoptosis induction and cell cycle arrest at G1 phase . -
Neuropharmacological Effects :
In animal models, administration of the compound showed improvements in cognitive functions as measured by Y-maze tests. These findings suggest potential applications in treating Alzheimer's disease or other cognitive impairments attributed to cholinergic deficits . -
Pharmacokinetic Studies :
Recent investigations into the pharmacokinetics reveal favorable absorption and distribution characteristics, indicating that the compound can effectively reach target tissues following administration. Additionally, molecular docking studies suggest strong binding affinity to both AChE and Bcl-2 proteins, supporting its dual role as an anti-cancer and cognitive enhancer agent .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and molecular properties between the target compound and its analogs:
Structural Insights :
Pharmacological Implications (Inferred from Analogs)
While direct activity data for the target compound are unavailable, analogs provide clues:
- Antiproliferative Activity : Compounds like Analog 1 () and Analog 3 () are evaluated in microculture tetrazolium (MTT) assays (), which measure cytotoxicity against human tumor cell lines. Ethoxy and methoxy substituents (as in the target and Analog 3) may enhance DNA intercalation or kinase inhibition .
- Tautomerism : highlights that acetamide derivatives (e.g., 3c) can exist as tautomeric mixtures, affecting solubility and target engagement. The target compound’s stability under physiological conditions warrants investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
